molecular formula C18H25N3O2 B5547917 N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide

N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide

Cat. No. B5547917
M. Wt: 315.4 g/mol
InChI Key: PAPFDYQKMYHXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide involves the condensation of dimethylamine with specific carboxylic acids and further reactions with different derivatives. This process is illustrated in studies where similar compounds, like dimethylaminomethylene derivatives and acridine-4-carboxamide derivatives, were synthesized (Liu et al., 2016), (Walsh et al., 1990).

Molecular Structure Analysis

  • The molecular structure of this compound and related derivatives often displays intramolecular hydrogen bonding and a certain degree of conformational flexibility. These structural characteristics are essential for understanding their interaction with other molecules, such as DNA (Hudson et al., 1987).

Chemical Reactions and Properties

  • Chemical reactions of N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide involve interactions with DNA and other cellular components. The compound's structure allows for specific binding and reactions, crucial for its biological activity (Denny et al., 1987).

Scientific Research Applications

Antitumor Activity and DNA Interaction

Research on derivatives of N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide has shown significant interest in their antitumor activities, with studies highlighting their potential as DNA-intercalating agents. These compounds have been synthesized and evaluated for their ability to interact with DNA and demonstrate antitumor activity in various models. One study found that specific phenyl-substituted derivatives exhibit solid tumor activity, highlighting the importance of DNA association constants in their effectiveness. The study emphasizes the necessity for the phenyl ring to be coplanar with the quinoline for intercalative binding, indicating a structural requirement for antitumor efficacy (Atwell, Baguley, & Denny, 1989).

Cytotoxic Properties

Further investigations into carboxamide derivatives of benzo[b][1,6]naphthyridines revealed their potent cytotoxic activities. The synthesis of these derivatives led to the discovery of compounds with significant growth inhibitory properties against cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. Some of these derivatives were tested in vivo against colon 38 tumors in mice, with certain compounds proving to be curative in this refractory model. This research underscores the potential of N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide derivatives as effective antitumor agents with low nanomolar IC50 values against targeted cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Pharmacokinetics and Antitumor Efficacy

The study of benzonaphthyridine anti-cancer agents, including analogs of N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide, has provided insights into the relationship between lipophilicity, tumor pharmacokinetics, and antitumor activity. Research comparing a homologous series of these compounds in mice revealed that changes in the methyl group significantly affect the drug's pharmacokinetics and its ability to retain in tumor tissues, directly correlating with its in vivo antitumor activity. This highlights the critical role of specific structural features in enhancing the efficacy of such compounds against solid tumors (Lukka, Paxton, Kestell, & Baguley, 2012).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13(2)11-15-12-17(23-20-15)18(22)19-10-9-14-5-7-16(8-6-14)21(3)4/h5-8,12-13H,9-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPFDYQKMYHXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide

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